molecular formula C8H11Cl2N B1601250 3-Chloro-2,6-dimethylaniline hydrochloride CAS No. 72725-98-5

3-Chloro-2,6-dimethylaniline hydrochloride

Cat. No.: B1601250
CAS No.: 72725-98-5
M. Wt: 192.08 g/mol
InChI Key: WNBACZJGRRMILU-UHFFFAOYSA-N
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Description

3-Chloro-2,6-dimethylaniline hydrochloride is a chemical compound with the CAS Number: 72725-98-5 . It has a molecular weight of 192.09 and its IUPAC name is this compound .


Synthesis Analysis

The synthesis of this compound can be achieved from 1-chloro-2,4-dimethyl-3-nitro-benzene . Another method involves the reduction of 2,6-dimethylnitrobenzene with stannous chloride (SnCl2) in strongly acidic conditions . The ammonium salt produced is then reacted with an aqueous potassium hydroxide solution to liberate the free 2,6-dimethylaniline .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula: C8H10ClN.ClH .


Chemical Reactions Analysis

The reaction of 2,6-dimethylaniline with the bifunctional α-chloroacetyl chloride leads to α-chloro-2,6-dimethylacetanilide . In the final step, diethylamine performs a nucleophilic substitution (SN2) on the remaining alkyl chloride .


Physical And Chemical Properties Analysis

This compound has a melting point of 30-32°C, a boiling point of 136-138°C at 17mm, and a density of 1.142±0.06 g/cm3 . It is slightly soluble in water .

Scientific Research Applications

Synthesis and Characterization 3-Chloro-2,6-dimethylaniline hydrochloride serves as a synthetic intermediate in the production of various compounds. For instance, it is involved in the synthesis of DNA adducts such as N-(deoxyguanosin-8-yl)-2,6-dimethylaniline, which aids in understanding the potential carcinogenicity of related aromatic amines through their interaction with DNA (Gonçalves et al., 2001). Additionally, its role in the Fenton process demonstrates its applicability in environmental science for the degradation of pollutants, offering insights into the removal efficiency and the formation of intermediates in water treatment processes (Masomboon et al., 2009).

Antimicrobial Activity The compound has been utilized in the synthesis of novel antimicrobial agents, indicating its potential in pharmaceutical applications. For example, it has contributed to the creation of 5-alkyl-6-substituted uracils with broad-spectrum antibacterial activity, highlighting the importance of this compound in developing new drugs (Al-Turkistani et al., 2011).

Material Science In material science, it has been involved in the synthesis and electrochemical study of composites, such as poly(2,3‐dimethylaniline)/polyaniline composites, which show improved electrical conductivity and potential applications in anti-static coatings or electronic devices (Yan et al., 2015).

Environmental Toxicology Research on its degradation pathways and products, such as the study of its oxidation by human cytochrome P450s and human liver microsomes, provides crucial data on how these compounds might affect human health and the environment. Understanding the metabolites formed from this compound, such as N-(2,6-dimethylphenyl)hydroxylamine, helps in assessing the potential risks and mechanisms of toxicity associated with exposure (Gan et al., 2001).

Safety and Hazards

This chemical is considered hazardous. It is combustible and may cause skin irritation, serious eye irritation, and respiratory irritation. It is also suspected of causing cancer . It should be stored locked up in a well-ventilated place and kept in a tightly closed container .

Biochemical Analysis

Biochemical Properties

3-Chloro-2,6-dimethylaniline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways. Additionally, this compound can bind to specific proteins, altering their function and affecting cellular processes .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell growth and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling. Additionally, this compound can induce changes in gene expression by interacting with DNA or RNA, affecting the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or light exposure. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential cumulative effects with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at higher doses, toxic or adverse effects can be observed. For example, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies. Threshold effects are also noted, where a certain dosage level must be reached before significant biological effects are observed .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites. These metabolic processes can affect the compound’s activity and toxicity. Additionally, this compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it can bind to various proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action .

Properties

IUPAC Name

3-chloro-2,6-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c1-5-3-4-7(9)6(2)8(5)10;/h3-4H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBACZJGRRMILU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40498740
Record name 3-Chloro-2,6-dimethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72725-98-5
Record name Benzenamine, 3-chloro-2,6-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72725-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2,6-dimethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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